

Unveiling the Structural Architecture of N-Benzylcinchonidinium Chloride: A Technical Guide

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Compound of Interest

Compound Name: *N-Benzylcinchonidinium chloride*

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Introduction

N-Benzylcinchonidinium chloride is a quaternary ammonium salt derived from the cinchona alkaloid cinchonidine. It is widely employed as a chiral phase-transfer catalyst in asymmetric synthesis, playing a crucial role in the stereoselective formation of new chemical entities.[1] Understanding the three-dimensional structure of this catalyst is paramount for elucidating its mechanism of action and for the rational design of new, more efficient catalysts.

While the specific crystal structure of **N-Benzylcinchonidinium chloride** is not readily available in publicly accessible crystallographic databases, a detailed structural analysis of its close analogue, N-Benzylcinchonidinium bromide, provides significant insights into the cation's conformation and packing.[2][3] This technical guide presents the comprehensive crystal structure data for both the anhydrous and hydrated forms of N-Benzylcinchonidinium bromide, serving as a robust reference for the chloride counterpart. The experimental protocols for crystal growth and X-ray diffraction analysis are also detailed to provide a complete picture of the structure determination process.

Crystallographic Data

The crystallographic data for anhydrous (I) and sesquihydrate (II) N-Benzylcinchonidinium bromide are summarized below. These tables provide key parameters that define the crystal lattice and the geometry of the molecule.

Crystal Data and Structure Refinement

Parameter	Anhydrous (I)	Sesquihydrate (II)
Chemical Formula	$C_{26}H_{29}N_2O^+ \cdot Br^-$	$2(C_{26}H_{29}N_2O^+) \cdot 2Br^- \cdot 3H_2O$
Formula Weight	465.42	984.89
Crystal System	Monoclinic	Tetragonal
Space Group	$P2_1$	$P4_12_12$
a (Å)	9.2938 (3)	12.8242 (4)
b (Å)	10.6033 (4)	12.8242 (4)
c (Å)	11.4939 (4)	30.6352 (11)
α (°)	90	90
β (°)	107.243 (3)	90
γ (°)	90	90
Volume (Å ³)	1080.39 (6)	5040.6 (3)
Z	2	4
Temperature (K)	150	150
Radiation	Mo K α (λ = 0.71073 Å)	Mo K α (λ = 0.71073 Å)
R-factor (Rint)	0.030	0.057
Final R indices [$I > 2\sigma(I)$]	R1 = 0.0345, wR2 = 0.0768	R1 = 0.0558, wR2 = 0.1293

Data sourced from Acta Crystallographica Section E, Volume 78, Part 6, 2022.[2]

Selected Bond Lengths (Å)

Bond	Anhydrous (I)	Sesquihydrate (II)
C6—C7	1.510 (4)	1.553 (8)
N2—C11	1.282 (6)	1.319 (9)

Data sourced from Acta Crystallographica Section E, Volume 78, Part 6, 2022.[2]

Selected Torsion Angles (°)

Torsion Angle	Anhydrous (I)	Sesquihydrate (II)
C7—C8—C13—C12	107.9 (3)	101.3 (7)
C8—C7—N1—C20	-39.0 (3)	-53.6 (7)
O1—C8—C13—C12	-11.7 (4)	-19.2 (8)

Data sourced from Acta Crystallographica Section E, Volume 78, Part 6, 2022.[2]

Experimental Protocols

The following sections detail the methodologies employed for the synthesis, crystallization, and structural analysis of N-Benzylcinchonidinium bromide, which are representative of the techniques used for similar cinchona alkaloid derivatives.

Synthesis of N-Benzylcinchonidinium Salts

N-Benzylcinchonidinium halides are typically synthesized via a nucleophilic substitution reaction between cinchonidine and a benzyl halide (e.g., benzyl chloride or benzyl bromide).

General Procedure:

- Cinchonidine and a slight excess of benzyl halide are dissolved in a suitable solvent, such as acetone or toluene.[4]
- The mixture is heated under reflux for an extended period (typically 24-72 hours).[4]
- As the reaction progresses, the quaternary ammonium salt precipitates from the solution.

- The solid product is collected by filtration, washed with the reaction solvent or another suitable solvent like diethyl ether to remove any unreacted starting materials, and dried under vacuum.[3][5]

Crystallization

Single crystals suitable for X-ray diffraction can be obtained through various crystallization techniques.

- Vapor Diffusion: Crystals of the anhydrous form of N-Benzylcinchonidinium bromide were grown by vapor diffusion of diethyl ether into an acetonitrile solution of the salt.[2]
- Slow Evaporation: Crystals of the sesquihydrate form were obtained by the slow evaporation of an ethanol solution of N-Benzylcinchonidinium bromide.[2]

X-ray Diffraction Analysis

The determination of the crystal structure is achieved through single-crystal X-ray diffraction.

Data Collection:

- A suitable single crystal is mounted on a diffractometer.
- The crystal is maintained at a low temperature (e.g., 150 K) to minimize thermal vibrations.
- The diffractometer uses a monochromatic X-ray source (e.g., Mo K α radiation).[2]
- A series of diffraction images are collected as the crystal is rotated.

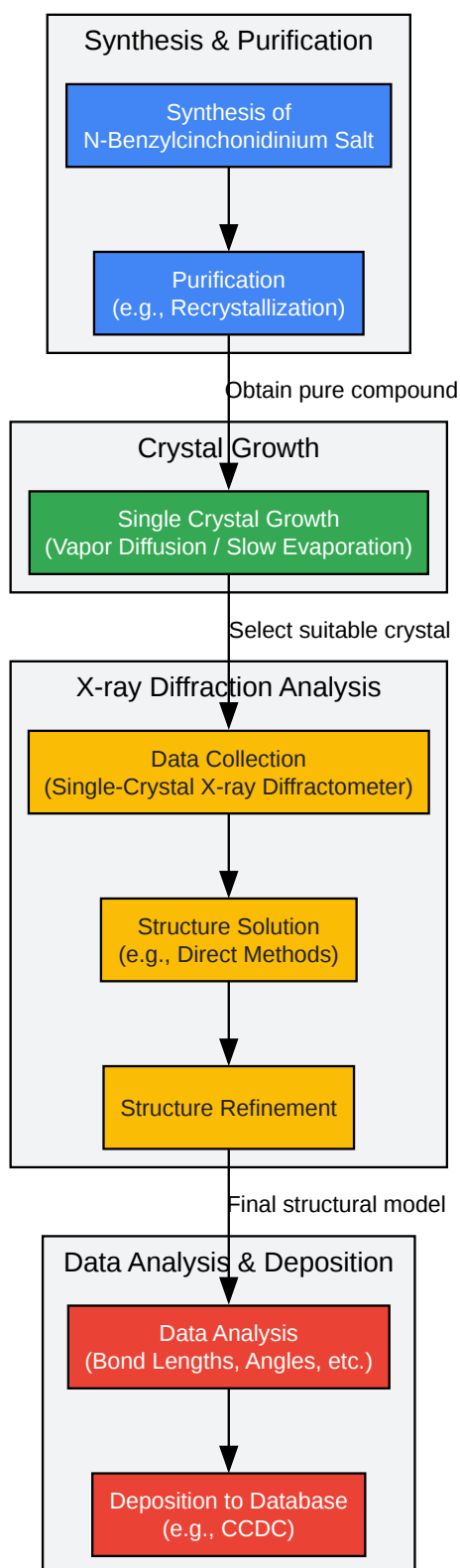
Structure Solution and Refinement:

- The collected diffraction data is processed to determine the unit cell dimensions and space group.
- The crystal structure is solved using direct methods or Patterson methods to determine the initial positions of the atoms.

- The structural model is then refined against the experimental data. This iterative process adjusts atomic positions, and thermal parameters to minimize the difference between the observed and calculated structure factors.[\[2\]](#)

Visualizations

The following diagram illustrates the general workflow for the determination of a small molecule crystal structure, from synthesis to final data deposition.



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Caption: Experimental workflow for crystal structure determination.

Conclusion

This technical guide provides a comprehensive overview of the crystal structure of N-Benzylcinchonidinium bromide, serving as a valuable proxy for the chloride analogue. The detailed crystallographic data and experimental protocols offer a foundational understanding for researchers in the fields of catalysis and drug development. The subtle conformational differences observed between the anhydrous and hydrated forms highlight the influence of the crystalline environment on the catalyst's structure, a factor that can impact its reactivity and selectivity in chemical transformations. Future work to obtain and analyze the specific crystal structure of **N-Benzylcinchonidinium chloride** would be a valuable contribution to the field.

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